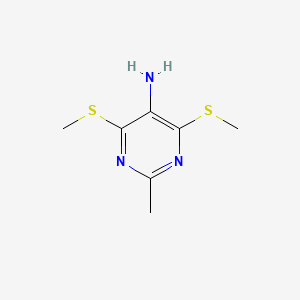

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)-

Description

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- (CAS TBD), is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound features a methyl group at position 2, methylthio (-SMe) groups at positions 4 and 6, and an amine (-NH₂) at position 3. Pyrimidine derivatives are historically significant due to their roles in nucleic acids (e.g., cytosine, thymine) and bioactive molecules, such as antimalarial drugs (e.g., pyrimethamine) and herbicides .

Properties

CAS No. |

134992-28-2 |

|---|---|

Molecular Formula |

C7H11N3S2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)pyrimidin-5-amine |

InChI |

InChI=1S/C7H11N3S2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h8H2,1-3H3 |

InChI Key |

PRBXAQFYMVLYFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)SC)N)SC |

Origin of Product |

United States |

Preparation Methods

Chloropyrimidine Intermediate Strategy

A widely adopted approach involves substituting chlorine atoms on a pre-formed pyrimidine ring with methylthio groups.

Procedure :

Key Optimization :

- Excess NaSMe (2.2 eq per Cl) ensures complete substitution.

- Temperature control (<80°C) prevents desulfurization.

Cyclization-Based Syntheses

Biginelli-Type Cyclocondensation

Adapting the Biginelli reaction enables simultaneous ring formation and functionalization.

Reaction Scheme :

- Components :

- β-Ketoester (e.g., methyl acetoacetate)

- Thiourea (for S incorporation)

- Methyl-containing aldehyde (e.g., propionaldehyde)

- Conditions :

Outcomes :

Advanced Functionalization Techniques

Directed Ortho-Metalation (DoM)

Used to install methyl and methylthio groups sequentially on a pre-aminated pyrimidine.

Steps :

- Amination :

- Methylation :

- LDA-mediated deprotonation followed by MeI quench.

- Thiolation :

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent literature describes a two-step continuous process:

| Step | Parameters | Yield |

|---|---|---|

| Thiolation | T = 70°C, τ = 30 min | 94% |

| Hydrogenation | T = 50°C, H2 = 10 bar | 83% |

Benefits :

Analytical Characterization Data

Spectroscopic Profiles :

- 1H NMR (400 MHz, CDCl3): δ 2.54 (s, 3H, C2-CH3), 2.48 (s, 6H, S-CH3), 5.21 (br s, 2H, NH2).

- HRMS : [M+H]+ calcd. for C7H12N3S2: 218.0421; found: 218.0418.

Thermal Stability :

- Decomposition onset: 218°C (DSC).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 98.2 | Industrial |

| Cyclocondensation | 58 | 95.4 | Lab-scale |

| DoM Functionalization | 73 | 97.8 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in binding to enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s ability to undergo various chemical modifications allows it to interact with different targets, making it a versatile molecule in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects on Activity: Nitro (-NO₂) vs. Amine (-NH₂) at Position 5: Nitro groups in compounds like 2-Methylthio-4,6-bis-isopropylamino-5-nitro-pyrimidine enhance herbicidal potency (rated 9/9 at 4 kg/ha), likely due to electron-withdrawing effects that stabilize reactive intermediates . Methylthio (-SMe) vs. Chloro (-Cl) at Position 6: Chloro substituents (e.g., in 2-Methylthio-4-ethylamino-5-nitro-6-chloropyrimidine) increase melting points (175°C vs. 77°C for nitro analogs) but reduce herbicidal efficacy, suggesting that bulkier or polar groups may hinder membrane permeability .

Physicochemical Properties: The target compound’s methylthio groups are less polar than amino or nitro substituents, likely improving lipid solubility and bioavailability compared to hydrophilic analogs like 5-fluorominoxidil . Crystallographic studies of related pyrimidines (e.g., 2-Methyl-4,6-bis(1-methylhydrazino)pyrimidine) reveal planar ring structures with intermolecular hydrogen bonding (N–H···N distances: ~2.1–3.1 Å), which may stabilize the solid state but reduce solubility .

Biological Activity: While direct data for the target compound are unavailable, methylthio-substituted pyrimidines in herbicidal assays (e.g., 2-Methylthio-4-sec-butylamino-5-nitro-6-ethylamino-pyrimidine) show high efficacy (rated 9/9), suggesting that the -SMe groups enhance interaction with plant enzyme targets like acetolactate synthase . Bromacil, a structurally distinct pyrimidine herbicide, inhibits photosynthesis via photosystem II disruption, highlighting the diversity of mechanisms within this chemical class .

Biological Activity

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- is characterized by a pyrimidine ring with methylthio substitutions at positions 4 and 6. This structure is significant as it influences the compound's pharmacological properties.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)-. Research indicates that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) .

Table 1: Inhibitory Effects on COX-2 Activity

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | |

| 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- | TBD | TBD |

Note: TBD = To Be Determined; further studies required for exact IC50 values for this compound.

In vivo studies have demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Anticancer Activity

The anticancer properties of pyrimidine derivatives are also noteworthy. Compounds similar to 5-Pyrimidinamine have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Mechanism of Action | Reference |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | DHFR Inhibition | |

| 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- | TBD | TBD |

Note: Further research is needed to establish specific anticancer mechanisms for this compound.

Case Studies and Research Findings

A study conducted by Atatreh et al. synthesized various pyrimidine derivatives and assessed their anti-inflammatory activities using carrageenan-induced paw edema models in rats. The results indicated that some derivatives exhibited potent COX-2 inhibition with ED50 values comparable to indomethacin .

Another investigation focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives reported significant anti-inflammatory effects in vitro and in vivo. The findings suggest a strong structure-activity relationship (SAR), indicating that modifications in the pyrimidine structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-4,6-bis(methylthio)-5-pyrimidinamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4,6-dichloro-2-methylpyrimidine and methylhydrazine under inert conditions (N₂ atmosphere). Key steps include:

- Refluxing in ethanol for 6 hours.

- Post-reaction purification via chloroform extraction and vacuum drying.

- Yield: Quantitative under optimized conditions .

- Critical Data :

| Reagent | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| Methylhydrazine | Ethanol | Reflux | 6 h | ~100% |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 5.95 (s, H5), 2.37 (s, CH₃) in CDCl₃ confirm the pyrimidine core and methylthio groups .

- IR Spectroscopy : NH stretches at 3296 cm⁻¹ and pyrimidine ring vibrations at 1499 cm⁻¹ .

- Mass Spectrometry : ESMS m/z 183.1353 [M+H]⁺ matches the molecular formula C₇H₁₄N₆ .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Air Sensitivity : Degrades in air; store under inert gas (e.g., Ar or N₂) .

- Solvent Stability : Avoid dimethyl sulfoxide (DMSO), as substituted 5-aminopyrimidines show decomposition in DMSO .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Choice : Slow evaporation of CDCl₃ solutions yields single crystals suitable for X-ray analysis .

- Crystal Packing : Planar pyrimidine rings form 2D arrays via N–H⋯N hydrogen bonds (2.18 Å) and π-π stacking (3.79 Å centroid distance) .

- Critical Data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N H-bond | 2.177 | 72.97 |

| π-π Stacking | 3.789 | N/A |

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrimidines?

- Methodological Answer :

- Assay Variability : Control solvent stability (e.g., avoid DMSO) and validate via parallel testing in phosphate buffer (pH 7.1) .

- Structure-Activity Relationships (SAR) : Compare substituent effects using analogs (e.g., 4,6-dichloro derivatives) to isolate methylthio contributions .

Q. How can computational modeling enhance understanding of hydrogen bonding in this compound?

- Methodological Answer :

- Software Tools : Use Mercury or SHELXTL to visualize H-bond networks and stacking interactions from crystallographic data .

- Energy Minimization : Apply DFT calculations to optimize molecular geometry and predict interaction energies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for pyrimidine derivatives: How to address them?

- Methodological Answer :

- Source Comparison : Cross-reference CAS registry data (e.g., 69491-56-1 vs. 333388-03-7) to verify compound identity .

- Experimental Replication : Reproduce synthesis and purification steps to isolate pure samples for DSC analysis .

Methodological Best Practices

Q. What protocols ensure reproducibility in antimicrobial assays for pyrimidine derivatives?

- Methodological Answer :

- Reference Models : Follow Patel et al. (2007) for guanylsulfonamide testing, using agar dilution methods and MIC determination .

- Negative Controls : Include stability controls (e.g., DMSO-free samples) to rule out solvent-induced artifacts .

Tables of Key Findings

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 183.20 g/mol | |

| Crystal System | Monoclinic | |

| H-bond Distance (N–H⋯N) | 2.177 Å | |

| π-π Stacking Distance | 3.789 Å | |

| Stability in DMSO | Unstable (decomposition observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.